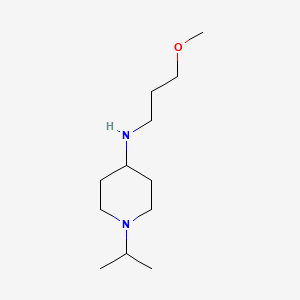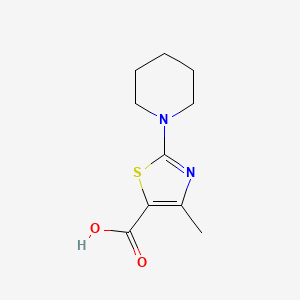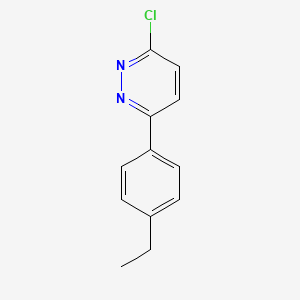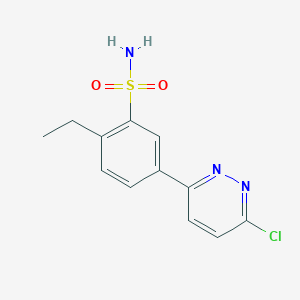
1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with chlorine and fluorine atoms.
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: The synthesis of this compound typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. The azide precursor can be prepared from 3-chloro-4-fluoroaniline through diazotization followed by azidation.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Purification is typically achieved through crystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the phenyl ring.
Oxidation and Reduction: The triazole ring and carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the triazole ring or carboxylic acid group.
Reduction Products: Reduced forms of the triazole ring or carboxylic acid group.
Esters: Ester derivatives of the carboxylic acid group.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Agrochemicals: Used in the development of fungicides and herbicides.
Materials Science: Employed in the synthesis of advanced materials, including polymers and coordination complexes.
Mecanismo De Acción
The biological activity of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes.
DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Comparison:
- Substituent Effects: The presence of different substituents (chlorine, fluorine, methyl) on the phenyl ring can significantly alter the compound’s chemical reactivity and biological activity.
- Biological Activity: Each compound may exhibit unique biological activities depending on the nature and position of the substituents.
- Chemical Properties: Variations in substituents can affect the compound’s solubility, stability, and overall chemical behavior.
This detailed overview provides a comprehensive understanding of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-6-3-5(1-2-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUIJMYOWVCLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)








![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)



